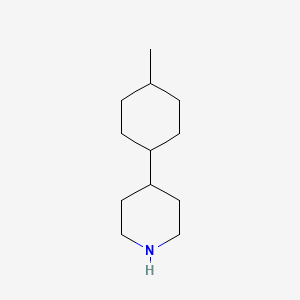
4-(4-Methylcyclohexyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylcyclohexyl)piperidine: perfluoro-N-(4-methylcyclohexyl)piperidine , is an organofluorine compound with the chemical formula C12F23N. It is a derivative of piperidine, a six-membered heterocyclic compound containing a nitrogen atom. The compound exhibits unique properties due to its fluorinated structure .
Métodos De Preparación
Synthetic Routes:: The synthesis of 4-(4-Methylcyclohexyl)piperidine involves introducing fluorine atoms onto the piperidine ring. While specific synthetic routes may vary, one common approach is the perfluorination of N-(4-methylcyclohexyl)piperidine using appropriate fluorinating agents.
Reaction Conditions:: The perfluorination reaction typically occurs under controlled conditions, utilizing reagents such as perfluoroalkyl iodides or perfluoroalkyl bromides. These reactions are often conducted in the presence of catalysts or initiators to facilitate fluorination.
Industrial Production:: Industrial-scale production methods for this compound may involve large-scale fluorination processes, purification, and formulation into suitable products.
Análisis De Reacciones Químicas
Reactivity:: 4-(4-Methylcyclohexyl)piperidine can undergo various chemical reactions, including:
Oxidation: It may react with oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Substituent groups can be introduced onto the piperidine ring.
Fluorinating Agents: Perfluoroalkyl iodides or bromides.
Catalysts: Transition metal complexes or other suitable catalysts.
Solvents: Organic solvents compatible with fluorination reactions.
Major Products:: The major products depend on the specific reaction conditions. Perfluorinated derivatives of this compound are the primary outcomes.
Aplicaciones Científicas De Investigación
4-(4-Methylcyclohexyl)piperidine finds applications in various fields:
Chemistry: As a fluorinated compound, it contributes to studies on fluorine chemistry and materials.
Biology: Researchers explore its interactions with biological systems, including potential drug development.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications.
Industry: Its unique properties may be harnessed in industrial processes or as additives.
Mecanismo De Acción
The exact mechanism by which 4-(4-Methylcyclohexyl)piperidine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While I don’t have a specific list of similar compounds, it’s worth noting that the fluorinated piperidine derivatives exhibit distinct properties compared to their non-fluorinated counterparts. Researchers often compare these compounds to understand their unique features and applications.
Propiedades
Fórmula molecular |
C12H23N |
|---|---|
Peso molecular |
181.32 g/mol |
Nombre IUPAC |
4-(4-methylcyclohexyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h10-13H,2-9H2,1H3 |
Clave InChI |
YBTCFWIIWHWNMF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


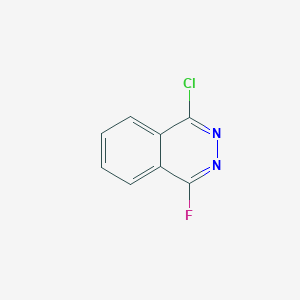
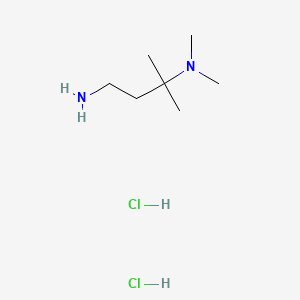
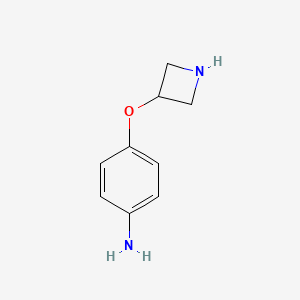
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)

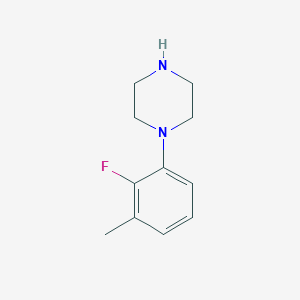
![2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde](/img/structure/B13524817.png)
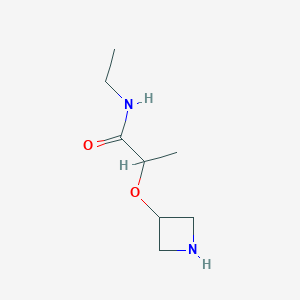
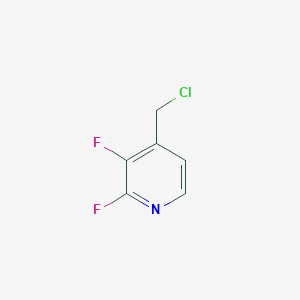

![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)

